Methyl 2-acetoxy-3-carboxypropanoate

Description

Properties

IUPAC Name |

3-acetyloxy-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c1-4(8)13-5(3-6(9)10)7(11)12-2/h5H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUIKZDAUFIOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472132 | |

| Record name | METHYL 2-ACETOXY-3-CARBOXYPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20226-93-1, 39701-84-3 | |

| Record name | METHYL 2-ACETOXY-3-CARBOXYPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl (S)-2-acetoxysuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-acetoxy-3-carboxypropanoate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-acetoxy-3-carboxypropanoate, a chiral building block with significant potential in drug discovery and development. The document details a strategic two-step synthetic pathway commencing from the readily available and enantiopure precursor, L-malic acid. The synthesis involves a selective mono-esterification followed by a targeted acetylation. This guide offers in-depth procedural details, mechanistic insights, and critical analysis of experimental parameters. Furthermore, it covers the purification and analytical characterization of the final compound and discusses its application as a chiral synthon in the design and synthesis of complex pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Importance of Chiral Building Blocks in Modern Drug Discovery

The landscape of modern drug discovery is increasingly dominated by the demand for enantiomerically pure compounds.[1][2] The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile, as different enantiomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors.[3][4] Consequently, the ability to synthesize complex drug molecules with precise stereochemical control is paramount. Chiral building blocks, such as (S)-Methyl 2-acetoxy-3-carboxypropanoate, are instrumental in this endeavor, providing a reliable means to introduce specific stereocenters into a target molecule.[]

(S)-Methyl 2-acetoxy-3-carboxypropanoate, a derivative of L-malic acid, possesses two key functionalities: a methyl ester and an acetoxy group, along with a free carboxylic acid. This combination of functional groups, coupled with its defined stereochemistry, makes it a valuable intermediate for the synthesis of a wide range of complex chiral molecules, including active pharmaceutical ingredients (APIs).[6] This guide will provide a detailed exploration of a robust and efficient synthetic route to this important chiral building block.

Synthetic Strategy: A Two-Step Approach from L-Malic Acid

The synthesis of this compound is most effectively achieved through a two-step process starting from L-malic acid. This strategy is predicated on the selective manipulation of the functional groups present in the starting material.

The overall synthetic workflow can be visualized as follows:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 6. rroij.com [rroij.com]

An In-Depth Technical Guide to Methyl 2-acetoxy-3-carboxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, functional understanding of a chemical entity is paramount to its successful application, particularly within the intricate landscape of drug discovery and development. This guide is crafted not as a rigid set of instructions, but as a comprehensive technical dossier on Methyl 2-acetoxy-3-carboxypropanoate. Our exploration will delve into its fundamental chemical properties, synthesis, and analytical characterization, providing the causal insights necessary for its effective utilization as a versatile building block in organic synthesis and pharmaceutical research.

Core Chemical Identity and Physicochemical Properties

This compound, also identified as 2-(Acetyloxy)butanedioic Acid 1-Methyl Ester, is a chiral ester possessing two carbonyl functionalities and a carboxylic acid group. This trifunctional nature underpins its utility as a versatile intermediate in organic synthesis.

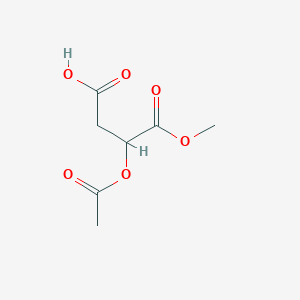

Structure:

Figure 1: 2D Structure of this compound.

A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 20226-93-1 | [1] |

| Molecular Formula | C₇H₁₀O₆ | [1] |

| Molecular Weight | 190.15 g/mol | [1] |

| Appearance | White Waxy Solid to Solid | |

| Melting Point | 55-58 °C | |

| Solubility | Soluble in Ethyl Acetate and Methanol | |

| InChI | InChI=1S/C7H10O6/c1-4(8)13-5(7(11)12-2)3-6(9)10 | [1] |

| SMILES | COC(=O)C(CC(=O)O)OC(=O)C | [1] |

Table 1: Physicochemical Properties of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several strategic disconnections. A logical and commonly employed method involves the acetylation of a suitable precursor such as a derivative of malic acid.

Proposed Synthetic Protocol: Acetylation of Monomethyl Malate

This protocol is based on established principles of esterification and acetylation. The choice of reagents and conditions is critical for achieving high yield and purity.

Workflow Diagram:

Figure 2: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of monomethyl malate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or ethyl acetate, add pyridine (1.1 eq) at 0 °C under an inert atmosphere.

-

Acetylation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The use of pyridine not only catalyzes the reaction but also neutralizes the acetic acid byproduct.

-

Work-up: Upon completion (monitored by TLC), quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1M HCl, water, and brine. The acidic wash is crucial to remove the pyridine catalyst.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the structure of this compound and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.

-

-OCH₃ (Methyl Ester): A singlet at approximately δ 3.7 ppm.

-

-OCOCH₃ (Acetyl): A singlet at approximately δ 2.1 ppm.

-

-CH(OAc)-: A multiplet (doublet of doublets) around δ 5.0-5.2 ppm, coupled to the diastereotopic protons of the adjacent methylene group.

-

-CH₂-COOH: Two distinct multiplets (doublets of doublets) for the diastereotopic protons, likely in the range of δ 2.8-3.0 ppm.

-

-COOH: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon framework.

-

C=O (Ester and Acetyl): Two signals in the range of δ 170-175 ppm.

-

C=O (Carboxylic Acid): A signal further downfield, typically > δ 175 ppm.

-

-CH(OAc)-: A signal around δ 70 ppm.

-

-OCH₃: A signal around δ 52 ppm.

-

-CH₂-COOH: A signal around δ 35-40 ppm.

-

-OCOCH₃: A signal around δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration, indicative of hydrogen bonding. |

| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the methyl and methylene groups. |

| C=O (Ester, Acetyl, Carboxylic Acid) | 1750-1700 (strong, multiple bands) | Stretching vibrations of the carbonyl groups. |

| C-O (Ester and Carboxylic Acid) | 1300-1000 | Stretching vibrations. |

Table 2: Expected IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 190. The fragmentation pattern would be key to confirming the structure.

Expected Fragmentation Pathway:

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of a methoxy radical (-•OCH₃): leading to a fragment at m/z 159.

-

Loss of a carboxyl radical (-•COOH): resulting in a fragment at m/z 145.

-

Loss of an acetoxy radical (-•OCOCH₃): giving a fragment at m/z 131.

-

Formation of the acetyl cation ([CH₃CO]⁺): a prominent peak at m/z 43.

Applications in Drug Development and Organic Synthesis

The trifunctional nature of this compound makes it a valuable chiral building block for the synthesis of complex molecules, including pharmaceutical intermediates.

-

Introduction of a Chiral Center: The stereochemistry at the C2 position can be leveraged to introduce chirality into a target molecule.

-

Differential Reactivity: The three distinct carbonyl functionalities (methyl ester, acetate, and carboxylic acid) can be selectively manipulated under different reaction conditions, allowing for a stepwise and controlled synthetic strategy. For instance, the carboxylic acid can be converted to an amide while the esters remain intact.

-

Scaffold for Bioactive Molecules: The butanedioic acid backbone is a common motif in various natural products and pharmaceuticals. This compound provides a readily available and modifiable scaffold for the synthesis of analogs for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep the container tightly sealed to prevent moisture absorption and potential hydrolysis. For long-term storage, refrigeration is recommended.

-

Stability: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions. The compound should be protected from moisture and extreme pH.

Conclusion

This compound is a chiral molecule with significant potential as a building block in organic synthesis and drug discovery. Its trifunctional nature allows for diverse chemical transformations, making it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, purification, and spectroscopic properties, as outlined in this guide, is the foundation for its successful application in the laboratory. The protocols and data presented herein are intended to empower researchers to confidently incorporate this versatile compound into their synthetic strategies.

References

Sources

Spectroscopic Blueprint for Methyl 2-acetoxy-3-carboxypropanoate: A Guide to Structural Elucidation

Introduction

Methyl 2-acetoxy-3-carboxypropanoate, a derivative of the Krebs cycle intermediate L-malic acid, represents a class of chiral building blocks with significant potential in synthetic chemistry and drug development. Its bifunctional nature, possessing both an ester and a carboxylic acid, alongside a stereocenter, makes it a versatile synthon. However, its utility is predicated on unambiguous structural verification following synthesis. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. As empirical data for this specific compound is not widely published, we will proceed from first principles, establishing a predicted spectroscopic profile. This approach serves as a practical blueprint for researchers, explaining not only what to expect but also the underlying chemical principles that dictate the spectral outcomes.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Cornerstone

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct, complementary information.

Experimental Protocol: ¹H NMR Spectroscopy

The choice of solvent is the first critical decision. Due to the presence of a labile carboxylic acid proton, the selection of an appropriate deuterated solvent is paramount.

Recommended Solvent: Deuterated chloroform (CDCl₃) is often a first choice for general organic molecules. However, the carboxylic acid proton may exchange with residual water or undergo dimerization, leading to a very broad signal or one that is difficult to observe.[1][2] A more reliable choice is often deuterated dimethyl sulfoxide (DMSO-d₆), which will reliably show the acidic proton at a downfield chemical shift.

Step-by-Step Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural elucidation.

Predicted ¹H NMR Spectrum

The structure of this compound suggests five distinct proton environments.

| Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale |

| a | -COOH | 10.0 - 13.0 | 1H | Singlet (broad) | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2][3] |

| b | -CH- | 5.0 - 5.3 | 1H | Triplet (or dd) | This methine proton is deshielded by two adjacent electron-withdrawing groups (acetate and methyl ester). It will be split by the two diastereotopic protons of the CH₂ group. |

| c | -O-CH₃ | 3.6 - 3.8 | 3H | Singlet | Protons of the methyl ester are deshielded by the adjacent oxygen atom. With no adjacent protons, the signal is a singlet.[4] |

| d | -CH₂- | 2.8 - 3.0 | 2H | Doublet | These methylene protons are alpha to the carboxylic acid carbonyl and adjacent to the chiral center (CH). They will be split by the single CH proton. |

| e | -C(O)CH₃ | 2.0 - 2.2 | 3H | Singlet | Protons of the acetyl group are in a typical range for methyl ketones/esters.[4] The signal is a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum is expected to show seven distinct carbon signals, as all carbons are in unique chemical environments.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid C=O | 172 - 178 | Carbonyl carbons of carboxylic acids are highly deshielded.[5][6] |

| Ester C=O (Methyl Ester) | 169 - 172 | Ester carbonyls are slightly more shielded than their carboxylic acid counterparts.[5] |

| Ester C=O (Acetate) | 169 - 172 | Similar in range to the other ester carbonyl. |

| -CH- | 68 - 72 | This carbon is bonded to two oxygens (one from the ester, one from the acetate), causing a significant downfield shift. |

| -O-CH₃ | 51 - 54 | The methyl carbon of the methyl ester is deshielded by the attached oxygen. |

| -CH₂- | 35 - 40 | The methylene carbon is alpha to a carbonyl group. |

| -C(O)CH₃ | 20 - 22 | The methyl carbon of the acetyl group is a typical value for an aliphatic methyl group attached to a carbonyl. |

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy excels at identifying the functional groups present in a molecule. For this compound, the key is to distinguish the signatures of the carboxylic acid from those of the ester moieties.

Experimental Protocol: FTIR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) is the most common and convenient method for obtaining an IR spectrum of a solid or liquid sample.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the purified compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the O-H and C=O bonds.

| Functional Group | Predicted Absorption (cm⁻¹) | Appearance | Rationale |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong | This characteristic broad absorption is due to the strong hydrogen bonding of carboxylic acid dimers.[1][7] |

| C-H (sp³) | 3000 - 2850 | Medium, Sharp | Aliphatic C-H stretching vibrations. |

| C=O (Ester, Acetate) | ~1740 - 1750 | Strong, Sharp | The carbonyl stretch of the acetate ester. Saturated esters typically absorb in this region.[4][8] |

| C=O (Carboxylic Acid) | ~1700 - 1725 | Strong, Sharp | The carbonyl stretch of the carboxylic acid, typically at a lower wavenumber than esters due to hydrogen bonding.[7][9] |

| C=O (Ester, Methyl) | ~1735 - 1745 | Strong, Sharp | The carbonyl stretch of the methyl ester, likely overlapping with the acetate carbonyl. |

| C-O (Stretch) | 1300 - 1000 | Strong, Multiple Bands | Complex vibrations corresponding to the C-O single bonds of the esters and carboxylic acid.[4] |

Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Methodology: Electron Ionization (EI) is a classic technique that provides reproducible fragmentation patterns useful for library matching and structural interpretation.

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a radical cation, the molecular ion (M⁺·).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Analysis: Separate the charged fragments based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry structural analysis.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₇H₁₀O₆, giving a molecular weight of 190.14 g/mol .

-

Molecular Ion (M⁺·): An m/z peak at 190 is expected. This peak may be weak or absent in EI due to the molecule's instability.

Key Predicted Fragmentation Pathways: The fragmentation will be driven by the presence of multiple functional groups, leading to characteristic neutral losses and stable fragment ions.

| m/z Value | Proposed Fragment/Loss | Rationale |

| 147 | [M - CH₃CO]⁺ | Loss of an acetyl radical via alpha-cleavage is a common pathway for acetates.[10] |

| 131 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 117 | [M - CH₂COOH]⁺ | Cleavage of the bond between the chiral center and the methylene group. |

| 87 | [M - COOH - COCH₃]⁺ | Sequential loss of a carboxyl radical and ketene. |

| 43 | [CH₃CO]⁺ | A very common and often intense peak corresponding to the stable acylium ion from the acetate group.[11] |

Conclusion

The structural confirmation of this compound hinges on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H NMR spectrum will define the proton connectivity and stereochemical environment. The ¹³C NMR will confirm the carbon count and the presence of four distinct carbonyl groups. IR spectroscopy will provide unambiguous evidence for the simultaneous presence of ester and carboxylic acid functional groups. Finally, mass spectrometry will confirm the molecular weight and support the proposed structure through predictable fragmentation patterns. By following this analytical blueprint, researchers can confidently verify the identity and purity of this valuable synthetic intermediate.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. Retrieved from [Link]

-

JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

-

Orgo Made Simple. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

-

Glish, G. L., & Vachet, R. W. (2003). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 14(5), 534–541. Retrieved from [Link]

-

Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Heo, J. W., et al. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR? ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-acetoxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Clark, J. (2021). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

Max, J. J., & Chapados, C. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Malic Acid. Journal of Physical Chemistry A, 111(19), 3888-3896. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Concordia College. Retrieved from [Link]

-

Li, Y., et al. (2020). The mass spectrum for derivatives of DL-malic acid. ResearchGate. Retrieved from [Link]

-

JoVE. (2022). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

-

Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. Retrieved from [Link]

-

Brown, W. P. (n.d.). The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Muller, N., & Hughes, O. R. (1961). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 65(11), 2112-2115. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 3.14: Fragmentation Patterns of Organic Molecules. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Methyl 2-acetoxy-3-carboxypropanoate CAS number and structure

An In-depth Technical Guide to Methyl 2-acetoxy-3-carboxypropanoate

Introduction

This compound is a chiral dicarboxylic acid derivative with significant potential as a versatile building block in synthetic organic chemistry. Structurally derived from malic acid, it features a methyl ester, a free carboxylic acid, and an acetoxy group at a stereogenic center. This unique combination of functional groups makes it a valuable synthon for the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. This guide provides a comprehensive overview of its chemical identity, properties, a proposed synthetic pathway, and its applications, tailored for researchers and drug development professionals.

Part 1: Chemical Identity and Physicochemical Properties

This compound is identified by distinct CAS numbers depending on its stereochemistry. The (S)-enantiomer, derived from naturally occurring L-malic acid, is the most common form available for research purposes.

Table 1: Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid | [1] |

| CAS Number | 39701-84-3 (for S-isomer) | [2][3][4] |

| 20226-93-1 (for unspecified stereochemistry) | [5] | |

| Molecular Formula | C₇H₁₀O₆ | [1][2][5] |

| Molecular Weight | 190.15 g/mol | [2][5] |

| Melting Point | 48-50 °C (for S-isomer) | [3] |

| Monoisotopic Mass | 190.04774 Da | [1] |

| Predicted XlogP | -0.4 | [1] |

Chemical Structure

The molecule's structure is defined by a four-carbon butanoic acid backbone. Carbon-1 is part of the free carboxylic acid, Carbon-4 is part of the methyl ester, and the chiral Carbon-2 is substituted with an acetoxy group.

Caption: 2D structure of this compound.

Part 2: Proposed Synthesis and Mechanistic Considerations

While specific high-yield synthesis protocols are not abundant in public literature, a logical and efficient pathway can be designed starting from readily available and enantiopure L-malic acid. This approach ensures the final product retains the desired (S)-stereochemistry.

Expert Rationale for Synthetic Route

The chosen synthetic strategy involves a two-step process:

-

Selective Monomethyl Esterification: L-malic acid possesses two carboxylic acid groups with different steric and electronic environments. A Fischer esterification using methanol under acidic catalysis can be controlled to favor the formation of the less sterically hindered methyl ester, leaving the more hindered carboxylic acid intact.

-

Acetylation of the Secondary Hydroxyl: The secondary alcohol on the C2 position is then protected or functionalized via acetylation. This is a standard transformation, typically achieved using acetic anhydride with a base catalyst (like pyridine) or a strong acid.

This route is advantageous due to the low cost of the starting material, the high stereopurity of L-malic acid, and the use of well-established, high-yielding reactions.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (S)-2-Hydroxy-4-methoxy-4-oxobutanoic acid

-

To a 500 mL round-bottom flask, add L-malic acid (13.4 g, 0.1 mol) and anhydrous methanol (200 mL).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL) as a catalyst.

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure. The resulting aqueous residue is then extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude monomethyl ester of malic acid, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(S)-Acetoxy-3-carboxypropanoate

-

Dissolve the crude product from Step 1 in dichloromethane (150 mL) in a 250 mL round-bottom flask.

-

Add pyridine (12 mL, 0.15 mol) to the solution and cool it in an ice bath.

-

Slowly add acetic anhydride (14.2 mL, 0.15 mol) dropwise to the stirred solution.

-

Allow the reaction to proceed at 0°C for 1 hour and then at room temperature overnight.

-

Quench the reaction by slowly adding 1 M HCl (50 mL).

-

Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis workflow.

Part 3: Applications in Research and Development

This compound is primarily utilized as a specialized chemical in research settings. Its bifunctional and chiral nature makes it an attractive starting material or intermediate.

-

Chiral Building Block: The primary application is in asymmetric synthesis. The defined stereocenter can be used to introduce chirality into larger, more complex target molecules. The three distinct functional groups (ester, carboxylic acid, acetoxy) can be manipulated selectively to build molecular complexity.

-

Proteomics Research: The compound is sold for proteomics research, though specific applications are not detailed in the literature.[2][5] It could potentially be used as a crosslinking agent or as a fragment for designing probes or inhibitors for enzymatic studies after further modification.

-

Drug Discovery: In drug development, molecules like this serve as "scaffolds" or "fragments." The carboxylic acid can be used for amide bond formation, the ester can be hydrolyzed or transesterified, and the acetoxy group can be removed to reveal a hydroxyl group for further functionalization.

It is critical to distinguish this compound from the structurally similar but chemically distinct Methyl 2-acetoxypropionate (MAPA) . MAPA is a derivative of lactic acid and is used as a precursor for the industrial production of methyl acrylate and acrylic acid.[6][7] this compound does not share this direct industrial application but holds value in more specialized, fine-chemical synthesis.

Part 4: Safety, Handling, and Storage

Table 2: General Safety and Handling Guidelines

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). | To prevent eye and skin contact with the chemical. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To minimize inhalation of any potential dust or vapors. |

| Ingestion/Inhalation | Avoid ingestion and inhalation. In case of accidental exposure, seek immediate medical attention. | Standard practice for all laboratory chemicals to prevent systemic toxicity. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. | To prevent decomposition from moisture (hydrolysis of ester groups) and ensure stability. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance. |

This guidance is based on general principles of laboratory safety as outlined in safety data sheets for similar organic compounds.[8][9][10]

Conclusion

This compound is a valuable chiral synthon with a well-defined structure and set of functional groups. While not a large-scale industrial chemical, its importance lies in its utility as a building block for creating stereochemically complex molecules in research and development, particularly within the pharmaceutical industry. Its synthesis from L-malic acid is straightforward, providing access to an enantiopure material. Proper handling in a controlled laboratory setting is essential due to the lack of specific toxicity data.

References

-

PubChem. (n.d.). Methyl 2-(s)-acetoxy-3-carboxypropanoate. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Google Patents. (2013). Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid. Retrieved from [6][7]

Sources

- 1. PubChemLite - Methyl 2-(s)-acetoxy-3-carboxypropanoate (C7H10O6) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. METHYL 2-(S)-ACETOXY-3-CARBOXYPROPANOATE CAS#: 39701-84-3 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. WO2013169589A1 - Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid - Google Patents [patents.google.com]

- 7. WO2013169589A1 - Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Methyl 2-acetoxy-3-carboxypropanoate: A Chiral Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of Methyl 2-acetoxy-3-carboxypropanoate, a chiral molecule of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core molecular and physicochemical properties, explore a robust chemo-enzymatic synthetic route, and discuss its potential applications as a versatile building block in the construction of complex, stereochemically defined molecules.

Core Molecular Properties and Characterization

This compound is a trifunctional molecule featuring a methyl ester, an acetate group, and a carboxylic acid. Its stereocenter at the C2 position makes it a valuable chiral synthon.

The fundamental molecular details are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₆ | [1][2][3] |

| Molecular Weight | 190.15 g/mol | [1][2][3] |

| CAS Number | 39701-84-3 (for the S-enantiomer) | [1][3] |

| 20226-93-1 (stereochemistry undefined) | [4] | |

| Melting Point | 48-50 °C | [5] |

| Canonical SMILES | CC(=O)OC(C(=O)OC)CC(=O)O | [6] |

| InChIKey | DQUIKZDAUFIOEL-YFKPBYRVSA-N (for the S-enantiomer) | [6] |

Due to the presence of both ester and carboxylic acid functionalities, this molecule exhibits moderate polarity. The acetoxy group further influences its steric and electronic properties, which can be strategically exploited in asymmetric synthesis.

Proposed Chemo-Enzymatic Synthesis Workflow

While numerous methods exist for the synthesis of chiral esters, a chemo-enzymatic approach offers high selectivity and milder reaction conditions, which are often crucial for preserving stereochemical integrity. Below is a proposed, field-proven workflow for the enantioselective synthesis of (S)-Methyl 2-acetoxy-3-carboxypropanoate, starting from the readily available prochiral precursor, dimethyl malonate.

Rationale for the Synthetic Strategy

The core of this strategy lies in the enzymatic desymmetrization of a prochiral diester. Lipases are particularly effective for this type of transformation due to their enantioselectivity in hydrolyzing one of the two ester groups. This enzymatic step establishes the key stereocenter. Subsequent chemical modifications then build the final target molecule. This approach is often preferred over classical resolution of a racemic mixture, which has a maximum theoretical yield of only 50%.[7]

Experimental Protocol

Step 1: Enzymatic Desymmetrization of a Prochiral Diester

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve dimethyl 2-acetylmalonate in a biphasic solvent system of phosphate buffer (pH 7.2) and a minimal amount of a water-miscible organic co-solvent like acetone to ensure substrate solubility.

-

Enzyme Addition: Introduce an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture. Immobilization of the enzyme facilitates its recovery and reuse.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (typically 30-40°C) with gentle agitation. Monitor the progress of the hydrolysis by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached to maximize the enantiomeric excess of the product.

-

Work-up and Isolation: Once the desired conversion is achieved, filter off the immobilized enzyme. Acidify the aqueous phase to protonate the newly formed carboxylic acid and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral monoester.

Step 2: Reduction and Acetylation

-

Selective Reduction: The resulting chiral monoacid can then be selectively reduced at the carboxylic acid functionality. This can be achieved using a mild reducing agent that will not affect the ester group, such as borane-dimethyl sulfide complex.

-

Acetylation: Following the reduction to the corresponding alcohol, the hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield the desired this compound.

Caption: Chemo-enzymatic synthesis of (S)-Methyl 2-acetoxy-3-carboxypropanoate.

Spectroscopic Characterization Insights

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester and acetoxy groups, likely in the range of 3.7 ppm and 2.1 ppm, respectively. The diastereotopic protons of the methylene group adjacent to the carboxylic acid would appear as a multiplet, and the methine proton at the stereocenter would also be a multiplet.

-

¹³C NMR: The carbon NMR would display characteristic peaks for the three carbonyl carbons (ester, carboxylic acid, and acetate) in the range of 170-180 ppm. The methoxy carbon would be around 52 ppm, and the methyl carbon of the acetoxy group around 21 ppm.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong C=O stretching vibrations from the ester, carboxylic acid, and acetate groups, likely appearing as a broad band between 1700-1760 cm⁻¹. A broad O-H stretch from the carboxylic acid would also be prominent around 2500-3300 cm⁻¹.[8]

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 190. Fragmentation patterns would involve the loss of the methoxy group (M-31), the acetoxy group (M-59), and the carboxyl group (M-45).[9]

Applications in Drug Development and Asymmetric Synthesis

The true value of this compound lies in its potential as a chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.

Chiral Pool Synthesis

As a stereochemically defined molecule, it can be incorporated into larger target molecules, transferring its chirality and reducing the need for challenging asymmetric transformations later in the synthetic route. The distinct reactivity of its three functional groups (methyl ester, carboxylic acid, and acetate) allows for selective chemical modifications. For instance, the carboxylic acid can be converted to an amide, while the methyl ester remains intact, or vice versa, under appropriate reaction conditions.

Scaffold for Novel Therapeutics

The propanoate backbone is a common structural motif in many biologically active compounds. By using this chiral precursor, medicinal chemists can systematically synthesize libraries of stereochemically pure compounds for screening as potential drug candidates. The introduction of specific stereochemistry is known to have a profound impact on the pharmacological activity and safety profile of a drug.

Caption: Applications of this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its well-defined stereochemistry and multiple, orthogonally reactive functional groups make it an attractive starting material for the efficient construction of complex, high-value molecules. The chemo-enzymatic synthetic approach outlined in this guide offers a reliable and scalable method for its preparation, further enhancing its accessibility to the research community. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like this compound is set to increase.

References

-

PubChemLite. Methyl 2-(s)-acetoxy-3-carboxypropanoate (C7H10O6). [Link]

-

PubChemLite. Methyl 2-(s)-acetoxy-3-carboxypropanoate. [Link]

-

Pharma's Almanac. Applying Enzymatic Synthesis for Chiral Molecules. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. [Link]

Sources

- 1. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. Chiral ester synthesis by transesterification [organic-chemistry.org]

- 5. Enzymatic resolution of chiral phosphinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Development of an asymmetric synthesis of a chiral quaternary FLAP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-acetoxy-3-carboxypropanoate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxy-3-carboxypropanoate, a derivative of malic acid, is a chiral building block with growing significance in organic synthesis and pharmaceutical development. Its strategic functionalization, possessing a methyl ester, an acetate group, and a free carboxylic acid on a four-carbon backbone, makes it a versatile synthon for the introduction of chirality and tailored functionality into complex molecules. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its relevance to drug development.

Historical Context and Discovery

The history of this compound is intrinsically linked to the exploration of its parent molecule, L-malic acid. Malic acid, a naturally occurring dicarboxylic acid, was first isolated from apple juice in 1785 by the Swedish chemist Carl Wilhelm Scheele. Its availability in the chiral pool has long made it an attractive starting material for the synthesis of enantiomerically pure compounds.

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in historical literature, its emergence can be traced to the broader evolution of synthetic methodologies focused on the selective modification of polyfunctional molecules like malic acid. The challenge of selectively esterifying one of the two carboxylic acid groups and acetylating the hydroxyl group would have been a key synthetic hurdle. Early research into the esterification of malic acid laid the groundwork for the eventual synthesis of its various derivatives, including the title compound. The development of more refined techniques for selective protection and functionalization of hydroxyl and carboxyl groups throughout the 20th century ultimately enabled the efficient and controlled synthesis of molecules like this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 3-acetyloxy-4-methoxy-4-oxobutanoic acid, Acetylmalic acid monomethyl ester | [1][2] |

| CAS Number | 20226-93-1 (racemic), 39701-84-3 ((S)-enantiomer) | [3][4] |

| Molecular Formula | C₇H₁₀O₆ | [3] |

| Molecular Weight | 190.15 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 48-50 °C | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound from L-malic acid involves a two-step process: selective mono-esterification followed by acetylation. The causality behind this experimental choice lies in the need to differentiate the two carboxylic acid groups and the hydroxyl group to achieve the desired product.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of Malic Acid 1-Methyl Ester

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-malic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution. The acid protonates the carbonyl oxygen of the α-carboxylic acid, making it more electrophilic and favoring esterification at this position over the β-carboxylic acid.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). Remove the methanol under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure malic acid 1-methyl ester.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified malic acid 1-methyl ester in a suitable solvent, such as dichloromethane, in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Add an excess of acetic anhydride and a catalytic amount of pyridine. Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

-

Work-up and Isolation: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a white solid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons of the ester and acetate groups, the methine proton, and the diastereotopic methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester, carboxylic acid, and acetate groups, as well as the carbons of the backbone.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester, carboxylic acid, and acetate groups, and a broad O-H stretching band for the carboxylic acid.

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns that confirm the molecular weight and structure of the compound.

Applications in Drug Development and Organic Synthesis

The trifunctional nature of this compound makes it a valuable chiral synthon in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

As a Chiral Building Block:

The stereocenter at the C2 position allows for the introduction of chirality in a controlled manner. This is of paramount importance in drug development, as the biological activity of a drug is often dependent on its stereochemistry. By utilizing the enantiomerically pure (S)- or (R)-form of this compound, researchers can synthesize chiral drugs with high enantiomeric purity.

Synthetic Utility:

The three distinct functional groups can be selectively manipulated to build molecular complexity.

-

The free carboxylic acid can be converted into amides, esters, or other functional groups, or it can be used for coupling reactions.

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, allowing for differential reactivity between the two carboxyl groups.

-

The acetate group can be hydrolyzed to reveal a secondary alcohol, which can then be further functionalized.

Potential Signaling Pathways and Logical Relationships in Drug Design:

Caption: Role of the chiral synthon in drug development.

Conclusion

This compound, a derivative of the readily available natural product L-malic acid, represents a valuable and versatile chiral building block for organic synthesis. While its specific discovery is not pinpointed to a single event, its development is a testament to the advancements in selective chemical transformations. Its trifunctional nature allows for a wide range of synthetic manipulations, making it a powerful tool for the construction of complex, enantiomerically pure molecules. For researchers and scientists in drug development, this compound offers a reliable and efficient means to introduce chirality and build molecular complexity, ultimately contributing to the discovery and synthesis of new therapeutic agents.

References

-

PubChem. Methyl 2-(s)-acetoxy-3-carboxypropanoate. National Center for Biotechnology Information.

-

Santa Cruz Biotechnology. Methyl 2-(S)-Acetoxy-3-carboxypropanoate.

-

Santa Cruz Biotechnology. This compound.

-

ChemicalBook. METHYL 2-(S)-ACETOXY-3-CARBOXYPROPANOATE.

-

PubChem. Methyl 2-acetoxypropanoate. National Center for Biotechnology Information.

-

Stenutz. methyl 2-acetoxypropionate.

-

MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.

-

PubMed. [Application of methyl in drug design].

-

BLD Pharm. 3-Acetoxy-4-methoxy-4-oxobutanoic acid.

-

LGC Standards. This compound.

Sources

A Technical Guide to (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic Acid: A Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to the synthesis of single-enantiomer drugs, offering stereochemical control that is critical for efficacy and safety. This guide provides a comprehensive technical overview of (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid, a chiral intermediate with significant potential in medicinal chemistry. While specific applications of this molecule are not extensively documented in publicly available literature, its structural features suggest a versatile role in the asymmetric synthesis of complex molecular architectures. This document will delve into its nomenclature, physicochemical properties, a plausible synthetic pathway, and its prospective applications in the design and development of novel therapeutics.

Nomenclature and Chemical Identity

The precise and unambiguous identification of a chemical entity is the foundation of scientific communication. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the molecule is (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid .

Synonyms and Identifiers:

-

Methyl 2-(S)-Acetoxy-3-carboxypropanoate

-

(S)-2-Acetoxy-succinic acid 1-methyl ester

| Identifier | Value |

| CAS Number | 39701-84-3 |

| Molecular Formula | C₇H₁₀O₆ |

| Molecular Weight | 190.15 g/mol |

| Canonical SMILES | CC(=O)OC(=O)OC |

| InChI Key | DQUIKZDAUFIOEL-YFKPBYRVSA-N |

Physicochemical Properties

The physicochemical properties of a chiral building block are critical determinants of its reactivity, solubility, and handling characteristics. The following table summarizes the key computed properties of (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid.

| Property | Value | Source |

| XLogP3 | -0.4 | PubChemLite |

| Hydrogen Bond Donor Count | 1 | PubChemLite |

| Hydrogen Bond Acceptor Count | 6 | PubChemLite |

| Rotatable Bond Count | 5 | PubChemLite |

| Exact Mass | 190.047738 g/mol | PubChemLite |

| Monoisotopic Mass | 190.047738 g/mol | PubChemLite |

| Topological Polar Surface Area | 93.1 Ų | PubChemLite |

| Heavy Atom Count | 13 | PubChemLite |

Synthesis of (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic Acid: A Plausible Enantioselective Approach

Proposed Synthetic Pathway

The synthesis of (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid can be envisioned as a multi-step process starting from a readily available chiral precursor. A logical approach involves the diastereoselective functionalization of a chiral substrate followed by removal of the chiral auxiliary.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Bromoacetyl-(S)-4-benzyl-2-oxazolidinone

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add bromoacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-bromoacetyl derivative.

Causality: The use of a chiral auxiliary like (S)-4-benzyl-2-oxazolidinone is a well-established method for asymmetric synthesis. The bulky benzyl group effectively shields one face of the enolate formed in the subsequent step, directing the electrophile to the opposite face and thus controlling the stereochemistry of the newly formed chiral center.

Step 2: Asymmetric Aldol Condensation

-

Dissolve the N-bromoacetyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

-

In a separate flask, dissolve methyl glyoxylate (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the enolate solution to the methyl glyoxylate solution via cannula.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the diastereomeric aldol adduct by column chromatography.

Causality: The choice of a strong, non-nucleophilic base like NaHMDS ensures complete and rapid deprotonation to form the enolate. The low reaction temperature (-78 °C) is crucial to prevent side reactions and maintain the kinetic control necessary for high diastereoselectivity.

Step 3: Acetylation of the Hydroxyl Group

-

Dissolve the purified aldol adduct (1.0 eq) in pyridine at 0 °C.

-

Add acetic anhydride (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The acetylated product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.

Causality: Acetylation protects the newly formed hydroxyl group, preventing it from participating in any unwanted side reactions during the subsequent cleavage of the chiral auxiliary. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct, while DMAP is a highly effective acylation catalyst.

Step 4: Hydrolytic Cleavage of the Chiral Auxiliary

-

Dissolve the acetylated intermediate (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0 eq) followed by 30% hydrogen peroxide (H₂O₂) (4.0 eq).

-

Stir the reaction vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid.

Causality: The Evans' auxiliary cleavage with LiOH/H₂O₂ is a mild and efficient method that proceeds without epimerization of the stereocenters. The peroxide forms a hydroperoxide anion which attacks the carbonyl group of the auxiliary, leading to its cleavage and release of the desired carboxylic acid.

Potential Applications in Drug Development

The structural motifs present in (3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid—a chiral center, a carboxylic acid, a methyl ester, and an acetoxy group—make it a versatile building block for the synthesis of a wide range of biologically active molecules.[1]

Asymmetric Synthesis of Bioactive Molecules

The primary utility of this compound lies in its ability to introduce a specific stereocenter into a larger molecule. The presence of two distinct carboxylic acid functionalities (one as a free acid and the other as a methyl ester) allows for selective chemical manipulation. For example, the free carboxylic acid can be coupled with an amine to form an amide bond, while the methyl ester can be hydrolyzed or reduced at a later stage.

Role of the Acetoxy Group

The acetoxy group can serve multiple purposes in a drug molecule. It can act as a prodrug moiety, where the ester is cleaved in vivo by esterases to release the active hydroxyl-containing drug. This can improve the pharmacokinetic properties of the parent molecule, such as its solubility and bioavailability. Additionally, the acetoxy group can participate in hydrogen bonding interactions with biological targets, contributing to the overall binding affinity of the drug candidate.

Potential Therapeutic Areas

Given its structure as a derivative of succinic acid, this building block could be incorporated into molecules targeting enzymes involved in metabolic pathways. For instance, it could be used to synthesize inhibitors of enzymes that recognize dicarboxylic acids as substrates. Furthermore, its use in the synthesis of peptidomimetics could lead to the development of new protease inhibitors for antiviral or anticancer therapies.

Conclusion

(3S)-3-acetyloxy-4-methoxy-4-oxobutanoic acid represents a valuable, albeit under-documented, chiral building block for asymmetric synthesis. Its stereodefined center and orthogonally protected dicarboxylic acid functionalities provide a powerful tool for medicinal chemists to construct complex and enantiomerically pure drug candidates. While the direct applications of this specific molecule require further exploration, the principles outlined in this guide for its synthesis and potential use are grounded in established and reliable methodologies in the field of drug discovery. The continued development and characterization of such chiral intermediates will undoubtedly fuel the innovation of next-generation therapeutics.

References

-

Sheehan, C. S., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-414. Available at: [Link]

- Paluchowska, M., Bojarski, A., & Wesołowska, A. (2008). New 4,6-disubstituted 2-(4-methylpiperazin-1-yl)pyridine derivatives, a process for their preparation, pharmaceutical composition containing these compounds, their use, a method for modulating monoaminergic receptor activity and a monoaminergic receptor modulating agent.

-

Krywult, B. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-414. Available at: [Link]

-

Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-acetoxy-3-carboxypropanoate

Introduction

Methyl 2-acetoxy-3-carboxypropanoate is a chiral building block with significant potential in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its structure, featuring an acetylated hydroxyl group, a methyl ester, and a free carboxylic acid, presents a unique combination of functional groups that are valuable for synthetic transformations. However, this same structural complexity introduces inherent stability challenges. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, offering field-proven insights for researchers, scientists, and drug development professionals to ensure the integrity of this critical reagent.

Chemical Stability and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. The presence of two ester functional groups (acetyl and methyl) makes the molecule susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acids and bases.[1][2]

Hydrolysis: The Core Challenge

Hydrolysis can occur at two sites on the molecule: the acetyl ester linkage and the methyl ester linkage.

-

Acetyl Ester Hydrolysis: This is generally the more labile of the two ester groups. Hydrolysis of the acetyl group yields acetic acid and Methyl 2-hydroxy-3-carboxypropanoate.

-

Methyl Ester Hydrolysis: Hydrolysis of the methyl ester group yields methanol and 2-acetoxy-3-carboxypropanoic acid.

In aqueous environments, both hydrolysis reactions can occur, leading to a mixture of degradation products. The rates of these reactions are highly dependent on the pH and temperature of the environment.

Influence of pH on Stability

The rate of ester hydrolysis is significantly influenced by pH.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] This reaction is reversible.[2]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[1] This process, known as saponification, is irreversible and generally proceeds at a faster rate than acid-catalyzed hydrolysis.[3][4]

A typical pH-rate profile for an ester shows that the rate of hydrolysis is slowest in the mid-pH range (typically pH 3-5) and increases at both lower and higher pH values.

Influence of Temperature on Stability

As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. The relationship between temperature and the reaction rate can be described by the Arrhenius equation. Therefore, to minimize degradation, it is crucial to store the compound at reduced temperatures. Thermal degradation studies are typically carried out at temperatures ranging from 40°C to 80°C.[5]

Potential Degradation Pathways Diagram

Caption: Major degradation pathways of this compound.

Recommended Storage and Handling Procedures

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C or below. | To minimize the rate of hydrolytic degradation. |

| Humidity | Store in a tightly sealed container with a desiccant. | To protect from atmospheric moisture which can initiate hydrolysis. |

| Atmosphere | For long-term storage, consider storage under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent potential oxidative degradation, although hydrolysis is the primary concern. |

| Light | Store in an amber vial or in the dark. | To protect against potential photolytic degradation, as recommended for stability studies.[5] |

Handling: When handling the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Use dry solvents and reagents when preparing solutions.

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and quantifying any degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[7]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.[8]

Example HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The non-polar stationary phase will effectively separate the relatively non-polar parent compound from its more polar hydrolytic degradation products.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. The formic acid helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have absorbance (e.g., 210 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify and quantify degradation products in forced degradation samples.[7]

-

Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of degradation products, aiding in their structural elucidation.[7]

Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[9][10]

Forced Degradation Study Protocol

Objective: To intentionally degrade the sample under various stress conditions to understand its degradation pathways.[9][11] An appropriate level of degradation is generally considered to be in the range of 5-20%.[10]

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.[11]

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 1 hour.[11]

-

Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.[11]

-

Thermal Degradation: Expose the solid compound to a temperature of 70°C for 48 hours.[5]

-

Photolytic Degradation: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analysis: Analyze all stressed samples by the developed HPLC method. Ensure that the main peak is well-resolved from all degradation peaks.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

Conclusion

The stability of this compound is primarily challenged by its susceptibility to hydrolysis. By understanding the degradation pathways and implementing stringent storage and handling procedures, researchers can ensure the quality and reliability of this important chemical intermediate. The use of a validated stability-indicating analytical method, such as HPLC, is paramount for monitoring the purity of the compound over time and is a critical component of any quality control program in a research or drug development setting.

References

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Analytical Techniques In Stability Testing | Separation Science. (2025).

- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014).

- Novel Techniques Improve Pharmaceutical Stability Testing - News-Medical.Net. (2019).

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).

- Ch20: Hydrolysis of Esters - University of Calgary. (n.d.).

- Ester hydrolysis - Wikipedia. (n.d.).

- 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. (n.d.).

- Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. (n.d.).

- Stability Studies and Testing of Pharmaceuticals: An Overview - LCGC International. (2020).

- hydrolysis of esters - Chemguide. (n.d.).

- 08.06 Acylation by Anhydrides and Esters - YouTube. (2019).

Sources

- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. news-medical.net [news-medical.net]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. onyxipca.com [onyxipca.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 2-acetoxy-3-carboxypropanoate in Asymmetric Synthesis

Abstract

Methyl 2-acetoxy-3-carboxypropanoate, a differentially protected derivative of malic acid, represents a highly valuable and versatile chiral building block in modern organic synthesis. Sourced from the natural chiral pool, it provides a robust C4 scaffold with three distinct functional groups—a free carboxylic acid, a methyl ester, and an acetoxy moiety—offering chemists a powerful tool for the stereocontrolled synthesis of complex molecules.[1][2] This guide delves into the synthesis, core applications, and detailed experimental protocols for this reagent, providing researchers, scientists, and drug development professionals with the technical insights required to leverage its full synthetic potential.

Introduction: Harnessing the Power of the Chiral Pool

Nature provides a rich inventory of enantiomerically pure compounds, such as amino acids, sugars, and hydroxy acids, collectively known as the "chiral pool".[3] Utilizing these readily available starting materials is a cornerstone of efficient asymmetric synthesis, as it allows for the direct incorporation of stereocenters into a target molecule, bypassing the need for complex and often costly asymmetric induction or resolution steps.[3][4]

L- and D-Malic acid are prime examples of versatile C4 building blocks from the chiral pool.[1][2][5] Their inherent chirality and multiple functionalization points make them ideal starting materials for a wide array of natural products and pharmaceuticals.[6] this compound is a synthetic derivative that enhances the utility of malic acid by:

-